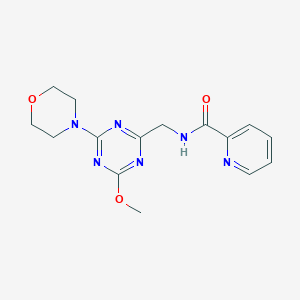

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3/c1-23-15-19-12(10-17-13(22)11-4-2-3-5-16-11)18-14(20-15)21-6-8-24-9-7-21/h2-5H,6-10H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGWZQLRLSDLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide typically involves the following steps:

Starting Materials: The synthesis begins with cyanuric chloride, which undergoes nucleophilic substitution reactions.

Reaction with Morpholine: Cyanuric chloride reacts with morpholine in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water.

Coupling with Picolinamide: Finally, the intermediate product is coupled with picolinamide under suitable conditions to yield the target compound.

Chemical Reactions Analysis

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include bases like sodium carbonate and solvents such as dioxane and water.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and antiviral activities.

Agriculture: The compound can be used as an intermediate in the synthesis of herbicides and pesticides.

Materials Science: It is explored for its potential use in the development of advanced materials, such as polymer stabilizers and catalysts.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the triazine core and the type of amide/sulfonamide linkage. Below is a detailed comparison:

Core Triazine Modifications

- 4-Fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide (CAS 2034579-42-3): Structural Difference: Replaces the picolinamide group with a sulfonamide moiety and introduces a fluorine atom and methyl group on the benzene ring. Fluorine may improve metabolic stability . Molecular Weight: 397.4 g/mol (vs. ~399–445 g/mol for other analogs) .

- N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide (CAS 2034578-98-6): Structural Difference: Features a cyclopropane ring fused to a methoxyphenyl group, increasing steric bulk.

Substituent Variations on the Triazine Ring

- (Z)-5-(1-(2-(4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)ethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 5h): Structural Difference: Incorporates a hydrazone linker and a pyrimidinetrione group. Impact: The hydrazone moiety introduces redox-active properties, which may be leveraged in prodrug design .

- (E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol (Compound 4d): Structural Difference: Includes a phenolic group with bulky tert-butyl substituents.

Research Findings and Functional Implications

- Synthetic Accessibility: The morpholino and methoxy groups on the triazine core are consistently retained across analogs due to their stabilizing effects on the triazine ring and synthetic reproducibility .

- Biological Activity: Sulfonamide derivatives (e.g., CAS 2034579-42-3) are hypothesized to exhibit protease inhibition due to sulfonamide’s known role in enzyme active-site binding . In contrast, carboxamide variants (e.g., CAS 2034578-98-6) may target kinases or GPCRs .

- Solubility vs. Bioavailability : Compounds with bulkier substituents (e.g., cyclopropane, tert-butyl) show reduced aqueous solubility but improved membrane permeability, a critical factor in drug design .

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a morpholine ring, a triazine moiety, and a picolinamide group. Its molecular formula is , with a molecular weight of approximately 349.4 g/mol. The presence of these functional groups contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Similar compounds have been shown to target the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell growth and survival .

Antitumor Activity

Research indicates that derivatives of morpholino-triazines exhibit potent antitumor effects. For instance, compounds with similar structural features have demonstrated significant inhibitory activity against various cancer cell lines in vitro and in vivo. In particular, studies have shown that such compounds can effectively reduce tumor growth in xenograft models .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth by disrupting essential metabolic pathways, leading to cell death. This mechanism is similar to other triazine derivatives known for their antibacterial effects.

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various triazine derivatives, this compound was found to inhibit tumor growth significantly in both subcutaneous and orthotopic xenograft models. The compound's effectiveness was linked to its ability to interfere with the PI3K/Akt signaling pathway .

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial activity of several morpholino-triazine derivatives against common bacterial strains. Results indicated that N-((4-methoxy-6-morpholino-1,3,5-triazin-2-y)methyl)picolinamide exhibited promising antibacterial activity with lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Structure | Strong antifungal activity |

| 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl)-1,3,5-triazin-2-y]urea | Structure | Effective PI3K/mTOR inhibitor |

Q & A

Q. How can researchers optimize the synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF, THF, or ethanol), and catalyst selection (e.g., triethylamine or palladium-based catalysts). Monitoring reaction progress via TLC or HPLC is critical. Purification steps often involve column chromatography with gradients of ethyl acetate/hexane or recrystallization using methanol/water mixtures. While proprietary protocols may limit access to exact conditions, Design of Experiments (DOE) frameworks can systematically identify optimal parameters .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns on the triazine ring and picolinamide moiety.

- FT-IR : Identification of functional groups (e.g., C=O stretch in picolinamide at ~1650–1700 cm).

- HPLC-MS : To assess purity (>95%) and molecular ion peaks.

- X-ray Crystallography (if single crystals are obtainable): For definitive confirmation of stereochemistry and bond angles .

Q. What is the role of the morpholino and methoxy groups in the compound’s chemical reactivity?

- Methodological Answer : The morpholino group enhances solubility in polar solvents and participates in hydrogen bonding, which can influence binding to biological targets. The methoxy group at the 4-position of the triazine ring stabilizes the structure via electron-donating effects, reducing susceptibility to nucleophilic attack. Reactivity under acidic/basic conditions can be tested via hydrolysis experiments (e.g., HCl/NaOH titration) followed by LC-MS to track degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different in vitro assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, incubation time, or compound solubility). Strategies include:

- Orthogonal Assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. cell-based luciferase assays).

- Solubility Optimization : Use co-solvents (DMSO ≤0.1%) or nanoformulation to ensure consistent bioavailability.

- Metabolic Stability Testing : Liver microsome assays to rule out rapid degradation in certain models .

Q. What computational strategies are effective in predicting the compound’s mechanism of action and target selectivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against kinase or receptor libraries (e.g., mGluRs, referencing similar triazine derivatives).

- MD Simulations : Assess binding stability over 100+ ns trajectories in explicit solvent models.

- QSAR Modeling : Corrogate substituent effects (e.g., morpholino vs. piperazine) with activity data from analogous compounds .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.

- CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes and adjust substituents to block oxidation.

- Plasma Protein Binding Studies : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .

Q. What experimental approaches validate the compound’s hypothesized inhibition of kinase signaling pathways?

- Methodological Answer :

- Kinase Profiling Panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) to identify primary targets.

- Phosphorylation Assays : Western blotting for downstream markers (e.g., p-ERK, p-AKT) in treated cell lines.

- CRISPR Knockout Models : Validate target specificity using isogenic cell lines lacking the putative kinase .

Data Analysis and Interpretation

Q. How should researchers analyze structure-activity relationship (SAR) data for triazine derivatives like this compound?

- Methodological Answer :

- Cluster Analysis : Group derivatives by substituent patterns (e.g., morpholino vs. piperidine) and correlate with IC values.

- Free-Wilson Analysis : Quantify contributions of individual functional groups to activity.

- Heatmaps : Visualize activity trends across assay panels to prioritize lead optimization .

Q. What statistical methods are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Four-Parameter Logistic Regression : Fit sigmoidal curves to calculate EC/IC values with 95% confidence intervals.

- ANOVA with Tukey’s Post Hoc Test : Compare efficacy across dose groups.

- Bland-Altman Plots : Assess reproducibility between technical replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.